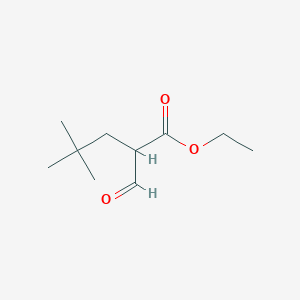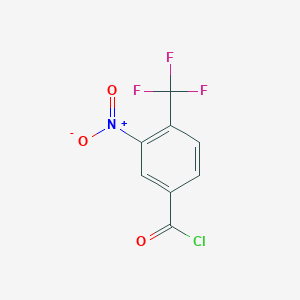![molecular formula C10H16 B11721982 rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of bicyclo[4.1.0]heptene and is characterized by the presence of three methyl groups attached to the bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method involves the use of platinum (II) or gold (I) catalysts to facilitate the cycloisomerization process . The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes using similar transition metal catalysts. The scalability of the cycloisomerization reaction allows for efficient production of the compound in significant quantities .
化学反応の分析
Types of Reactions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons .
科学的研究の応用
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has been studied for its applications in:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism by which rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene exerts its effects involves the interaction of its bicyclic structure with various molecular targets. The compound’s unique structure allows it to participate in ring-opening reactions, which are driven by the release of cyclopropyl ring strain. This ring strain provides the thermodynamic driving force for reactions, while the double bond within the skeleton offers the kinetic opportunity to initiate ring-opening via coordination to metal species .
類似化合物との比較
Similar Compounds
(1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
Bicyclo[3.2.0]hept-2-en-6-one: This compound is a precursor to Corey’s lactone and has a different bicyclic framework.
Uniqueness
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the presence of a double bond within the bicyclic structure. This unique configuration imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in organic synthesis and industrial processes .
特性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC名 |
(1R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7?,8-,9+/m1/s1 |
InChIキー |
LGNSZMLHOYDATP-ASODMVGOSA-N |
異性体SMILES |
CC1C[C@H]2[C@H](C2(C)C)C=C1 |
正規SMILES |
CC1CC2C(C2(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)


![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)






